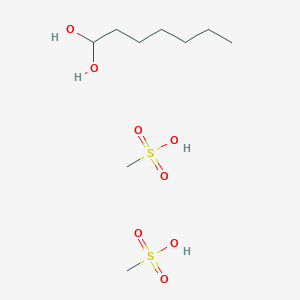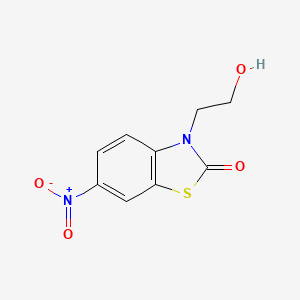![molecular formula C20H23ClN2O2 B14298583 {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride CAS No. 119986-79-7](/img/structure/B14298583.png)
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is an organic compound characterized by the presence of a diazenyl group (–N=N–) linked to a phenyl ring, which is further connected to an acetyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride typically involves the following steps:
Diazotization: The starting material, 4-hexylaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyacetophenone to form the azo compound.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The phenyl rings can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic or quinone derivatives.
Applications De Recherche Scientifique
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of azo dyes and pigments due to its chromophoric properties.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride involves its reactivity towards nucleophiles due to the presence of the acetyl chloride group. The diazenyl group can also participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Ethylphenyl)diazenyl]phenoxy}acetyl chloride
Uniqueness
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and solubility. This makes it distinct from other similar compounds with different alkyl substituents.
Propriétés
Numéro CAS |
119986-79-7 |
|---|---|
Formule moléculaire |
C20H23ClN2O2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-[4-[(4-hexylphenyl)diazenyl]phenoxy]acetyl chloride |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-3-4-5-6-16-7-9-17(10-8-16)22-23-18-11-13-19(14-12-18)25-15-20(21)24/h7-14H,2-6,15H2,1H3 |
Clé InChI |
LJGPJAILMQNLMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


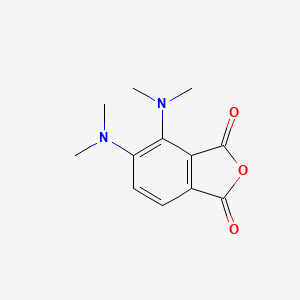
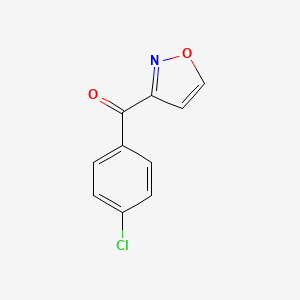
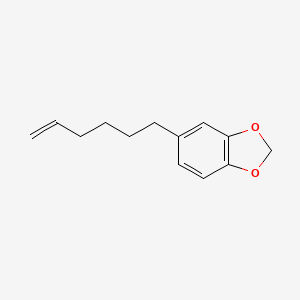
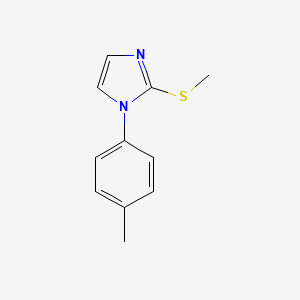
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
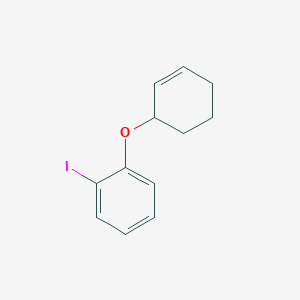
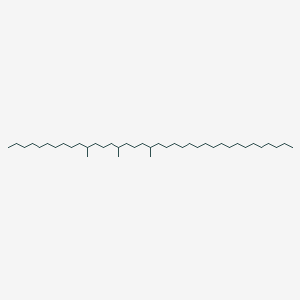

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
